4-Chloro-3-(chlorosulfonyl)benzoic Acid-13C6
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Overview
Description
4-Chloro-3-(chlorosulfonyl)benzoic Acid-13C6 is a chemical compound with the molecular formula C7H4Cl2O4S. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and chlorosulfonyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
4-Chloro-3-(chlorosulfonyl)benzoic Acid-13C6 can be synthesized through several methods. One common synthetic route involves the reaction of benzoic acid with sulfonyl chloride reagents under specific conditions. For example, p-toluenesulfonyl chloride can be reacted with benzoic acid in the presence of acetic anhydride and chromium (VI) oxide to yield this compound . Industrial production methods may involve similar reactions but on a larger scale with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
4-Chloro-3-(chlorosulfonyl)benzoic Acid-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the chlorosulfonyl group to other functional groups.
Substitution: The chlorine and chlorosulfonyl groups can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like chromium (VI) oxide, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-(chlorosulfonyl)benzoic Acid-13C6 has several applications in scientific research:
Medicine: It is involved in the synthesis of various pharmaceutical intermediates and active compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(chlorosulfonyl)benzoic Acid-13C6 involves its reactivity with various molecular targets. The chlorosulfonyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The molecular pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
4-Chloro-3-(chlorosulfonyl)benzoic Acid-13C6 can be compared with similar compounds such as:
3-(Chlorosulfonyl)benzoic acid: This compound has a similar structure but with the chlorosulfonyl group in a different position on the benzene ring.
4-Chloro-3-sulfamoylbenzoic acid: This compound has a sulfamoyl group instead of a chlorosulfonyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
1329836-24-9 |
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Molecular Formula |
C7H4Cl2O4S |
Molecular Weight |
261.019 |
IUPAC Name |
4-chloro-3-chlorosulfonylbenzoic acid |
InChI |
InChI=1S/C7H4Cl2O4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
LYBQQYNSZYSUMT-IDEBNGHGSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl |
Synonyms |
3-(Chlorosulfonyl)-4-chlorobenzoic Acid-13C6; 3-Carboxy-6-chlorobenzenesulfonyl Chloride-13C6; |
Origin of Product |
United States |
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